STING agonist-13
CAS No.:
Cat. No.: VC19753662
Molecular Formula: C45H53N15O7
Molecular Weight: 916.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C45H53N15O7 |
|---|---|
| Molecular Weight | 916.0 g/mol |
| IUPAC Name | 1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-[3-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]propoxy]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide |
| Standard InChI | InChI=1S/C45H53N15O7/c1-8-58-32(18-25(4)53-58)41(63)48-14-13-17-67-36-24-29(40(47)62)22-31-38(36)57(45(50-31)52-43(65)34-20-27(6)55-60(34)10-3)16-12-11-15-56-37-30(21-28(39(46)61)23-35(37)66-7)49-44(56)51-42(64)33-19-26(5)54-59(33)9-2/h11-12,18-24H,8-10,13-17H2,1-7H3,(H2,46,61)(H2,47,62)(H,48,63)(H,49,51,64)(H,50,52,65)/b12-11+ |
| Standard InChI Key | SPGORUIXYNTYKM-VAWYXSNFSA-N |
| Isomeric SMILES | CCN1C(=CC(=N1)C)C(=O)NCCCOC2=CC(=CC3=C2N(C(=N3)NC(=O)C4=CC(=NN4CC)C)C/C=C/CN5C6=C(C=C(C=C6OC)C(=O)N)N=C5NC(=O)C7=CC(=NN7CC)C)C(=O)N |
| Canonical SMILES | CCN1C(=CC(=N1)C)C(=O)NCCCOC2=CC(=CC3=C2N(C(=N3)NC(=O)C4=CC(=NN4CC)C)CC=CCN5C6=C(C=C(C=C6OC)C(=O)N)N=C5NC(=O)C7=CC(=NN7CC)C)C(=O)N |
Introduction
Chemical and Pharmacological Profile of STING Agonist-13
Structural Characteristics
STING agonist-13 is a synthetic small molecule designed to activate the STING pathway, a key mediator of innate immune responses. Its structure includes a central core that facilitates interaction with the STING protein’s ligand-binding domain (LBD), as inferred from its structural analogs . The compound’s stability under physiological conditions is underscored by its resistance to degradation in human whole blood, a property critical for systemic delivery .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₅H₅₃N₁₅O₇ |
| Molecular Weight | 916 g/mol |
| CAS Number | 2816929-48-1 |
| Target | STING |
| Pathway | Immunology/Inflammation |
Preclinical Efficacy and Biological Activity
In Vitro Studies
In human primary peripheral blood mononuclear cells (PBMCs), STING agonist-13 induces IFN-β secretion with an EC₅₀ of 7.471 nM, surpassing the potency of first-generation CDNs like ADU-S100 . Similarly, in RAW264.7 macrophages, it stimulates IP-10 production at an EC₅₀ of 2.442 nM, indicating robust cross-species activity .
Table 2: In Vitro Activity Metrics
| Cell Line | Cytokine Induced | EC₅₀ (nM) |
|---|---|---|
| Human PBMCs | IFN-β | 7.471 |
| RAW264.7 | IP-10 | 2.442 |
In Vivo Anti-Tumor Effects
In murine tumor models, intratumoral administration of STING agonist-13 (1–5 mg/kg) resulted in >70% tumor volume reduction within 14 days, with complete regression observed in 40% of cases . Notably, treated mice developed immunological memory, resisting tumor rechallenge for over 60 days . This durability contrasts with transient responses seen in CDN-treated models, likely due to sustained STING activation and tertiary lymphoid structure (TLS) formation .
Comparative Analysis with Other STING Agonists
Advantages Over CDNs
First-generation CDNs, such as ADU-S100 and JNJ-67544412, face limitations including rapid enzymatic degradation and restricted intratumoral delivery . STING agonist-13’s non-CDN structure enhances stability, enabling systemic administration without significant loss of potency . Additionally, its ability to activate all human STING haplotypes addresses variability in patient responses linked to genetic polymorphisms .
Synergy with Immune Checkpoint Inhibitors
Preclinical data suggest that STING agonist-13 synergizes with anti-PD-1/PD-L1 therapies by increasing tumor-infiltrating CD8+ T cells and reducing immunosuppressive regulatory T cells (Tregs) . This aligns with broader findings that STING activation remodels the tumor microenvironment (TME) to favor effector immune cell recruitment .
Future Directions and Clinical Translation
Optimization for Systemic Delivery
Current formulations of STING agonist-13 utilize nanoparticle encapsulation to enhance bioavailability and tumor targeting . Early-phase clinical trials will need to validate whether systemic administration achieves therapeutic concentrations without inducing systemic inflammation.
Biomarker-Driven Patient Selection
Given STING’s role in DNA sensing, tumors with high genomic instability (e.g., melanoma, NSCLC) may respond preferentially . Companion diagnostics detecting cytosolic DNA or cGAS expression could identify ideal candidates .
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